molecular formula C19H17Cl2N7O6 B13766900 3,5-Dichlorofolic acid

3,5-Dichlorofolic acid

Cat. No.: B13766900
M. Wt: 510.3 g/mol
InChI Key: TXBRFSWIBNUELE-NSHDSACASA-N
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Description

3,5-Dichlorofolic acid is a chemical compound that belongs to the class of chlorinated folic acids It is characterized by the presence of two chlorine atoms attached to the folic acid molecule at the 3rd and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorofolic acid typically involves the chlorination of folic acid. One common method is the reaction of folic acid with chlorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 5th positions. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The process is optimized to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorofolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and aminated derivatives of folic acid, which can have distinct chemical and biological properties .

Scientific Research Applications

3,5-Dichlorofolic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on cellular processes and its role in enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.

    Industry: It is used in the production of specialized chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Dichlorofolic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in folate metabolism, leading to disruptions in DNA and RNA synthesis. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichlorofolic acid is unique due to its dual chlorination on the folic acid molecule, which imparts distinct chemical and biological properties. Its ability to inhibit folate-dependent enzymes sets it apart from other chlorinated compounds, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H17Cl2N7O6

Molecular Weight

510.3 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-2,6-dichlorobenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H17Cl2N7O6/c20-9-3-7(23-5-8-6-24-15-14(25-8)17(32)28-19(22)27-15)4-10(21)13(9)16(31)26-11(18(33)34)1-2-12(29)30/h3-4,6,11,23H,1-2,5H2,(H,26,31)(H,29,30)(H,33,34)(H3,22,24,27,28,32)/t11-/m0/s1

InChI Key

TXBRFSWIBNUELE-NSHDSACASA-N

Isomeric SMILES

C1=C(C=C(C(=C1Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Origin of Product

United States

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